4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-chlorobenzoate
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Overview
Description
4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-chlorobenzoate is an organic compound with the molecular formula C22H14Cl2O3. It is characterized by the presence of chlorophenyl and chlorobenzoate groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The chlorophenyl and chlorobenzoate groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl octanoate
- 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate
Uniqueness
4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-chlorobenzoate is unique due to its specific combination of chlorophenyl and chlorobenzoate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
IUPAC Name |
[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl] 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2O3/c23-18-9-5-17(6-10-18)22(26)27-20-11-7-16(8-12-20)21(25)13-4-15-2-1-3-19(24)14-15/h1-14H/b13-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKUBCSCYZVBHT-YIXHJXPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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